molecular formula C21H19N3O2S B11013132 2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B11013132
M. Wt: 377.5 g/mol
InChI Key: YEOWNCSJDMHWLD-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core substituted with an indole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with 1,2,6-trimethylindole, the compound is subjected to Friedel-Crafts acylation to introduce the oxoethyl group.

    Synthesis of the Pyridazinone Core: The pyridazinone ring is synthesized separately, often starting from a substituted hydrazine and a diketone.

    Coupling Reaction: The indole derivative is then coupled with the pyridazinone core under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, often using a halogenated thiophene and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide, and nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the oxo group might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-2-(1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Lacks the methyl groups on the indole ring.

    2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the 1,2,6-trimethylindole and thiophene rings in 2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one imparts unique electronic properties, potentially enhancing its interactions with biological targets or its performance in material applications.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C21H19N3O2S/c1-13-6-7-15-17(11-13)23(3)14(2)21(15)18(25)12-24-20(26)9-8-16(22-24)19-5-4-10-27-19/h4-11H,12H2,1-3H3

InChI Key

YEOWNCSJDMHWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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